molecular formula C15H9NO5 B2857358 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one CAS No. 22074-14-2

7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one

Cat. No. B2857358
CAS RN: 22074-14-2
M. Wt: 283.239
InChI Key: ZIEKCHGRRCVQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of this compound can be achieved through Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile . The compound was then alkylated with various n-alkyl bromides by dry K2CO3 to give bis-alkyloxy derivatives .


Molecular Structure Analysis

The molecular structure of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” has been studied using X-ray diffraction . The asymmetric unit of the title structure has one 3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid molecule . The dihedral angle between planar rings B (C10—C15) and C (C7—C9/O3/C5/C4) is 23.92° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” include Knoevenagel condensation and alkylation . The compound was synthesized by reacting with 4-hydroxy benzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in EtOH .

Scientific Research Applications

Comprehensive Analysis of 7-Hydroxy-3-(4-Nitrophenyl)-2H-Chromen-2-One Applications

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is a coumarin derivative with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Pharmaceutical Compounds: This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticoagulant medications.

Molecular Structure Analysis: The crystal structure of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one has been extensively studied . Understanding its molecular structure is crucial for the development of new materials and chemicals that mimic its properties, such as fluorescence or stability under specific conditions.

properties

IUPAC Name

7-hydroxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-6-3-10-7-13(15(18)21-14(10)8-12)9-1-4-11(5-2-9)16(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEKCHGRRCVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.